molecular formula C18H23N3O2S B2769002 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878055-52-8

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2769002
CAS No.: 878055-52-8
M. Wt: 345.46
InChI Key: HFBLSANTAVKNLR-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, is a synthetic indole derivative featuring a thioacetamide moiety and a 4-methylpiperidine-substituted oxoethyl chain. Its molecular formula is C₁₉H₂₃N₃O₂S, with a molecular weight of 365.47 g/mol (calculated). Key structural attributes include:

  • Thioacetamide linkage: A sulfur atom bridges the indole ring and the acetamide group, enhancing metabolic stability compared to oxygen analogs.
  • 4-Methylpiperidin-1-yl substituent: A tertiary amine in a six-membered ring, contributing to solubility and receptor-binding properties.

Spectral data for related compounds (e.g., HRMS: [M+Na]⁺ = 363.1137, observed 363.1145 in ) suggest high purity in synthesis. The compound’s tertiary amide group may induce rotamer formation, as seen in similar structures .

Properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(24-12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBLSANTAVKNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a wide range of biological activities, including:

  • Anticancer Properties : Indole derivatives have been extensively studied for their anticancer potential. They can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : The presence of the thioacetamide group enhances the antimicrobial properties of indole derivatives, making them candidates for developing new antibiotics.
  • Neurological Effects : The piperidine component suggests potential applications in treating neurological disorders, possibly by modulating neurotransmitter systems.

Anticancer Activity

A study demonstrated that derivatives of indole, including those similar to 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways associated with cell survival and proliferation.

Antimicrobial Studies

Research published in peer-reviewed journals highlighted the efficacy of thioacetamide derivatives against bacterial strains resistant to conventional antibiotics. These studies utilized standard microbiological techniques to assess minimum inhibitory concentrations (MICs) and found promising results that warrant further investigation.

Neurological Research

Preclinical studies have explored the impact of similar compounds on cognitive functions and behaviors in animal models. These studies suggest that such compounds may enhance memory and learning processes, potentially benefiting conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

(a) 2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-chlorophenyl)acetamide ()
  • Key differences : Replaces 4-methylpiperidine with a seven-membered azepane ring.
  • Impact: Larger ring size may alter conformational flexibility and binding kinetics.
  • Molecular weight : Higher (C₂₅H₂₆ClN₃O₂S; 498.02 g/mol) due to the chlorophenyl substituent.
(b) 2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)thio)-N-(pyridin-4-yl)acetamide ()
  • Key differences : Substitutes the 4-methylpiperidinyl-oxoethyl chain with a 4-chlorobenzyl group.
  • Impact : The benzyl group introduces steric bulk, possibly reducing solubility but enhancing affinity for hydrophobic binding pockets. Pyridin-4-yl acetamide may engage in hydrogen bonding .
(c) Indole-Benzothiazole Hybrids ()

Examples:

  • 2a : N-(Benzothiazol-2-yl)acetamide
  • 2b : N-(6-Chlorobenzothiazol-2-yl)acetamide
  • Key differences : Replace the piperidine chain with a benzothiazole ring.
  • Impact : Benzothiazole moieties are associated with anticancer activity, as seen in compounds 2a–2d (melting points: 200–242°C; HRMS [M+H]⁺ = 422–499) .

Comparative Physicochemical and Spectral Data

Compound Name Molecular Formula Melting Point (°C) HRMS [M+H]⁺ (Observed) Key Substituents
Target Compound C₁₉H₂₃N₃O₂S Not reported 363.1145 (Na adduct) 4-Methylpiperidinyl, thioacetamide
2a () C₂₀H₁₅N₅O₂S₂ 200.9–201.7 422.0737 Benzothiazole, oxadiazole
1a () C₂₃H₂₀N₄O₃S Not reported Not reported Arylpyrrolo-pyridine, trioxo
Azepane analog () C₂₅H₂₆ClN₃O₂S Not reported Not reported Azepane, 4-chlorophenyl

Biological Activity

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and in vitro and in vivo studies that highlight its efficacy against various diseases, particularly cancer.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₂₂N₂O₂S
Molecular Weight 342.44 g/mol
CAS Number 878060-00-5
Density Not available
Melting Point Not available

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available indole derivatives. The process typically includes the formation of the thioamide linkage and subsequent acetamide formation. The synthetic route has been optimized for yield and purity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

  • In Vitro Studies :
    • The compound demonstrated significant antiproliferative effects with IC50 values indicating potent activity:
      • HeLa Cells : IC50 = 0.52 μM
      • MCF-7 Cells : IC50 = 0.34 μM
      • HT-29 Cells : IC50 = 0.86 μM
    These results suggest that the compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase, similar to known tubulin inhibitors like colchicine .
  • Mechanism of Action :
    • The mechanism studies revealed that the compound inhibits tubulin polymerization, leading to disruption of microtubule dynamics, which is crucial for mitotic spindle formation during cell division . This action results in increased apoptosis rates in cancer cells.

Other Biological Activities

Beyond its anticancer properties, initial investigations into the compound's antimicrobial and antiviral activities have shown promising results. For instance, modifications to similar compounds have indicated potential efficacy against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp), although specific studies on this compound are still ongoing .

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

  • Case Study on Indole Derivatives :
    • A series of indole-based compounds were evaluated for their antiviral activity against SARS-CoV-2, showing that structural modifications can lead to enhanced potency against viral replication . This suggests that this compound may also exhibit similar antiviral properties.
  • Antitumor Activity in Animal Models :
    • In vivo studies using xenograft models demonstrated that compounds with a similar structure significantly reduced tumor growth without notable toxicity to normal tissues, indicating a favorable therapeutic index .

Q & A

Q. What are the key steps for synthesizing 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis involves:

  • Alkylation : Reacting 1H-indole with 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide to introduce the piperidine-oxoethyl moiety .
  • Thioacetamide coupling : Using thioglycolic acid derivatives under basic conditions (e.g., NaOH in DMF) to attach the thioacetamide group .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the product. Optimization includes controlling temperature (60–80°C) and solvent polarity to minimize by-products like over-alkylated indole derivatives .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., indole NH at δ 10.2 ppm, piperidine CH3_3 at δ 1.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 401.18) .
  • X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles (e.g., C-S bond at 1.78 Å) .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data for this compound?

Discrepancies in bioassay results (e.g., IC50_{50} variability) arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HEK293 vs. HeLa). Validate using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) .
  • Metabolic stability : Hepatic microsome assays identify rapid degradation pathways (e.g., piperidine N-oxidation) .
  • Structural analogs : Compare with derivatives (e.g., bromophenyl or sulfonyl variants) to isolate pharmacophores .

Q. How can synthetic challenges like poor solubility or stereochemical control be addressed?

  • Solubility : Co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., phosphate esters) improve bioavailability .
  • Stereochemistry : Chiral HPLC or enzymatic resolution separates enantiomers. For example, lipase-catalyzed acylations yield >98% enantiomeric excess .
  • By-product mitigation : Use of scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite models binding to targets like CYP51 (sterol demethylase) or kinase domains. Key interactions include indole stacking and hydrogen bonding with the acetamide group .
  • MD simulations : GROMACS assesses dynamic stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

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